molecular formula C24H23N3O8 B408847 N1,N3-bis(2,4-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

N1,N3-bis(2,4-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B408847
M. Wt: 481.5g/mol
InChI Key: AKHSJMMJALKRRW-UHFFFAOYSA-N
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Description

N,N’-Bis-(2,4-dimethoxy-phenyl)-5-nitro-isophthalamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,4-dimethoxy-phenyl groups and a nitro group attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2,4-dimethoxy-phenyl)-5-nitro-isophthalamide typically involves multiple steps, starting with the preparation of the isophthalamide core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of sodium hydride as a catalyst and dimethyl terephthalate as a starting material has been reported in similar syntheses .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process while maintaining the efficiency and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2,4-dimethoxy-phenyl)-5-nitro-isophthalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2,4-dimethoxy-phenyl)-5-nitro-isophthalamide involves its interaction with specific molecular targets and pathways. The nitro group and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(2,4-dimethoxy-phenyl)-5-nitro-isophthalamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties

Properties

Molecular Formula

C24H23N3O8

Molecular Weight

481.5g/mol

IUPAC Name

1-N,3-N-bis(2,4-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C24H23N3O8/c1-32-17-5-7-19(21(12-17)34-3)25-23(28)14-9-15(11-16(10-14)27(30)31)24(29)26-20-8-6-18(33-2)13-22(20)35-4/h5-13H,1-4H3,(H,25,28)(H,26,29)

InChI Key

AKHSJMMJALKRRW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)OC)OC)OC

Origin of Product

United States

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